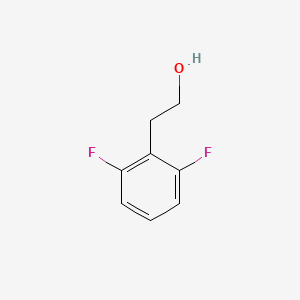

2-(2,6-Difluorophenyl)ethanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Enzymatic Process for Synthesis of Chiral Intermediates : A ketoreductase (KRED) named KR-01 was found effective in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, which is a vital intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

Facile Synthesis of Hydroxy- and Aminoindoles : 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through specific heating processes. These indoles are obtained by dehydrogenation of indolines (Tanaka et al., 1989).

Preformulation Study of NSC-726796 : This study developed a stability-indicating high-performance liquid chromatography method to quantify 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione and its degradation products. NSC-726796, which shows antiangiogenic activity, was found to react with ethanol (Guo et al., 2012).

Engineering Alcohol Dehydrogenase for Improved Activity : An alcohol dehydrogenase LkADH was engineered for improved activity in reducing aromatic substrates, specifically for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an important precursor for ticagrelor (Ye et al., 2023).

Bioreductive Production of Pharmaceutical Intermediates : Mutations in ketoreductase ChKRED20 enhanced its activity for the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for ticagrelor, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).

Safety And Hazards

The safety information for “2-(2,6-Difluorophenyl)ethanol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHNMSIIGRNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666683 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)ethanol | |

CAS RN |

168766-16-3 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)

![5H,7H-6-Oxa-2,3,4a,7a-tetraazacyclopenta[cd]indene](/img/structure/B575146.png)

![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)

![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)